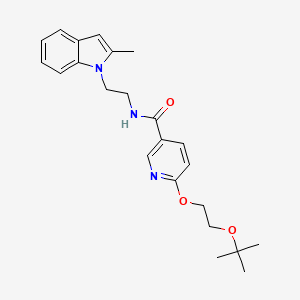
6-(2-(tert-butoxy)ethoxy)-N-(2-(2-methyl-1H-indol-1-yl)ethyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-(tert-butoxy)ethoxy)-N-(2-(2-methyl-1H-indol-1-yl)ethyl)nicotinamide, also known as BAY 85-8501, is a small molecule inhibitor of the protein kinase AKT. AKT is a key regulator of cell growth and survival, and its dysregulation has been implicated in a variety of diseases, including cancer. BAY 85-8501 has shown promise as a potential therapeutic agent in preclinical studies, and its synthesis, mechanism of action, and biochemical and physiological effects are the focus of
Applications De Recherche Scientifique
Chemical Properties and Synthesis
Research on compounds with structural similarities or functional groups related to "6-(2-(tert-butoxy)ethoxy)-N-(2-(2-methyl-1H-indol-1-yl)ethyl)nicotinamide" has focused on understanding their chemical properties and synthesis pathways. For example, studies on ethyl 2-methoxy-6-[(triphenylphosphoranylidene)amino]nicotinate explore the molecular conformations and crystal structures, highlighting the importance of polarized electronic structures in determining crystal packing and intermolecular interactions (Cobo et al., 2008). Such insights are valuable for synthesizing and manipulating similar compounds for scientific and pharmaceutical applications.
Molecular Interactions and Mechanisms
The synthesis of N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)nicotinamide derivatives demonstrates the exploration of molecular interactions and affinities for receptors, such as 5-HT3 and dopamine D2 (Hirokawa et al., 1998). Although the compound differs structurally, the methodologies and analytical techniques employed provide a framework for assessing the potential biological activities and receptor affinities of a wide range of nicotinamide derivatives.
Potential Pharmaceutical Applications
Investigations into compounds with functional similarities reveal potential pharmaceutical applications, such as the study on 5-lipoxygenase-activating protein inhibitors. These studies identify compounds suitable for topical administration for treating skin disorders involving leukotriene production (Stock et al., 2010). Research in this area underscores the potential of nicotinamide derivatives in developing new therapeutic agents targeting specific pathways or receptors.
Solubility and Drug Formulation
The association of nicotinamide with other compounds, such as parabens, has been studied to understand its effect on solubility, partition, and transdermal permeation (Nicoli et al., 2008). These studies are crucial for drug formulation, offering insights into how nicotinamide and its derivatives can enhance the solubility and effectiveness of pharmaceutical compounds.
Propriétés
IUPAC Name |
N-[2-(2-methylindol-1-yl)ethyl]-6-[2-[(2-methylpropan-2-yl)oxy]ethoxy]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3/c1-17-15-18-7-5-6-8-20(18)26(17)12-11-24-22(27)19-9-10-21(25-16-19)28-13-14-29-23(2,3)4/h5-10,15-16H,11-14H2,1-4H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMSOIRFIONDTLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N1CCNC(=O)C3=CN=C(C=C3)OCCOC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-(tert-butoxy)ethoxy)-N-(2-(2-methyl-1H-indol-1-yl)ethyl)nicotinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-[(4-Aminophenyl)sulfonylamino]-4-methoxyphenyl]propanoic acid](/img/structure/B2625718.png)
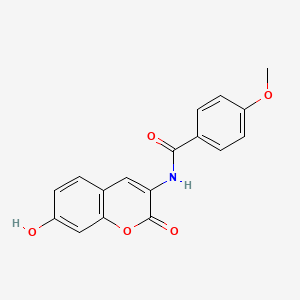
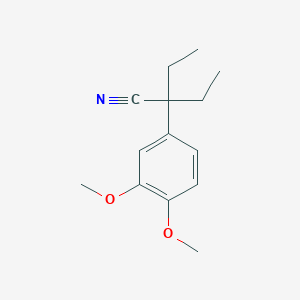
![2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B2625722.png)

![(E)-2-(morpholine-4-carbonyl)-3-[3-(trifluoromethyl)anilino]prop-2-enenitrile](/img/structure/B2625726.png)
![N-cyclohexyl-N-ethyl-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2625727.png)
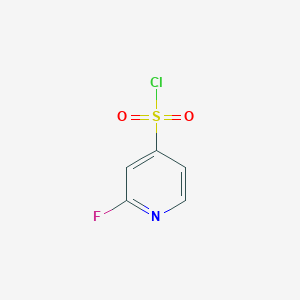
![[4-Methyl-2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]acetic acid](/img/no-structure.png)
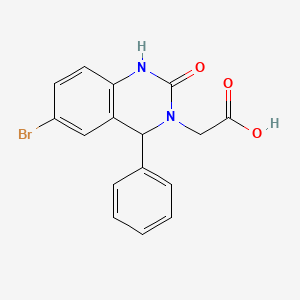
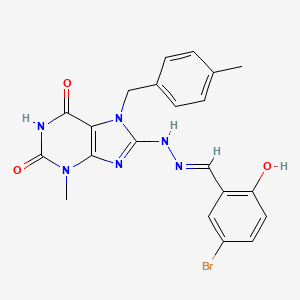
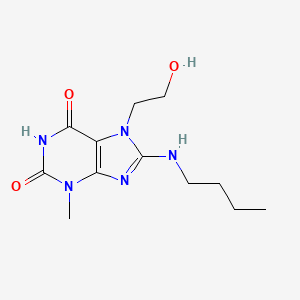

![N-(3-bromophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2625738.png)